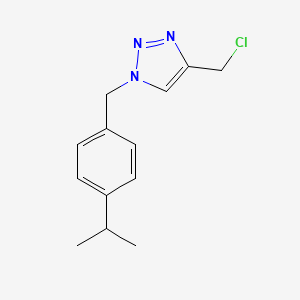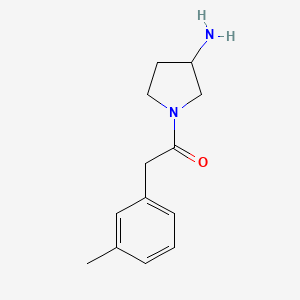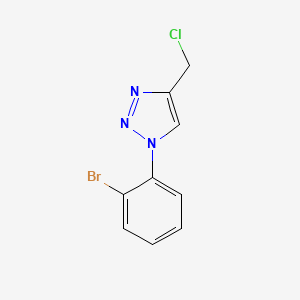![molecular formula C10H10BrN3O B1467411 {1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1247756-51-9](/img/structure/B1467411.png)
{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
The compound “{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also includes a bromophenyl group and a methanol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The 1,2,3-triazole ring, bromophenyl group, and methanol group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo further electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, we can infer that “{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent .Scientific Research Applications
Drug Discovery
The 1,2,3-triazole core is structurally similar to the amide bond, making it a valuable motif in medicinal chemistry. It’s found in several marketed drugs like the anticonvulsant Rufinamide and the anticancer drug Carboxyamidotriazole . The presence of the 4-bromophenyl group in the compound could potentially be exploited for further bioactive molecule development due to its halogen bonding interactions with biological targets.
Organic Synthesis
1,2,3-Triazoles serve as an important intermediate in organic synthesis. They can undergo various chemical reactions, providing pathways to synthesize complex molecules. The bromine atom in the 4-bromophenyl group can act as a good leaving group or be used in cross-coupling reactions to create diverse organic structures .
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles are used to create polymers with enhanced properties. The triazole ring can improve thermal stability and chemical resistance. The compound could be used to introduce triazole units into polymers, potentially leading to materials with novel properties .
Supramolecular Chemistry
The triazole ring’s ability to engage in hydrogen bonding makes it a key player in supramolecular chemistry. It can be used to construct complex architectures through non-covalent interactions. The bromophenyl group could further enhance these interactions through halogen bonding .
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can be used as a linker in bioconjugation, connecting biomolecules to other functional groups or surfaces, which is essential in the development of biosensors and drug delivery systems .
Chemical Biology
In chemical biology, 1,2,3-triazoles can be used to modify biological molecules or to mimic natural structures. The compound could be used to study protein-ligand interactions or to design probes for biological imaging .
Fluorescent Imaging
The triazole ring can be incorporated into fluorescent probes. The electron-rich nature of the triazole can contribute to the fluorescence properties, making it useful for imaging in biological research. The compound could be modified to enhance its fluorescent characteristics for better imaging contrast .
Materials Science
Materials science benefits from the stability and modularity of the triazole ring. It can be used to create new materials with specific electronic, optical, or mechanical properties. The bromophenyl group offers additional points of functionalization, which can be tailored for specific material applications .
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical compound, future research could involve improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research could involve finding new reactions it can participate in or improving its synthesis .
properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYJWMAQVYZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)
![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)
![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)
![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)


![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)
![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)

![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)